molecular formula C21H22N2O4 B4557973 N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4557973
M. Wt: 366.4 g/mol
InChI Key: GFMJWTVXVNXDET-UHFFFAOYSA-N
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Description

N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide belongs to a class of compounds with diverse pharmacological properties. The molecule includes structural elements like benzodioxine and piperidine, known for their significance in medicinal chemistry.

Synthesis Analysis

  • Synthesis Approach : The synthesis of similar compounds, such as N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, involves the introduction of radioisotopes through an aryllithium reaction with CO2, forming the labeled acid and subsequently the amide (Gawell, 2003).

Molecular Structure Analysis

  • Molecular Design : The molecular structure of related compounds shows the significance of the piperidine ring and its substitutions in determining the compound's activity. For instance, in certain piperidine derivatives, the basic quality of the nitrogen atom in the piperidine ring plays a crucial role in their pharmacological activity (Sugimoto et al., 1990).

Chemical Reactions and Properties

  • Reactivity and Binding : The chemical reactivity of similar compounds, such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, is influenced by the presence of the piperidine ring and benzamide moiety, which contribute to their binding and activity profiles (Wei et al., 2000).

Physical Properties Analysis

  • Solubility and Stability : The physical properties such as solubility and stability of similar compounds can be influenced by the presence of different substituents on the piperidine and benzamide moieties. These properties are crucial for their pharmacological effectiveness and bioavailability (Kambappa et al., 2017).

Chemical Properties Analysis

  • Pharmacophoric Elements : The chemical properties of compounds in this class are significantly determined by their pharmacophoric elements. For instance, the presence of a piperidine ring and specific substituents significantly impacts their activity profile and interaction with biological targets (Candia et al., 2009).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including structures related to N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. The introduction of bulky moieties or specific groups at strategic positions has shown substantial increases in anti-AChE activity, indicating potential applications in treating diseases like Alzheimer's by enhancing acetylcholine levels in the brain (Sugimoto et al., 1990).

Orexin Receptor Antagonism

Compounds structurally related to the specified chemical have been investigated for their role as orexin receptor antagonists, particularly in the context of treating insomnia. These compounds show significant potential in modulating sleep patterns, highlighting their therapeutic application in sleep disorders (Renzulli et al., 2011).

Serotonin 4 Receptor Agonism

Research on benzamide derivatives bearing a piperidine moiety, similar to the specified compound, has revealed their effectiveness as serotonin 4 (5-HT4) receptor agonists. These findings suggest applications in gastrointestinal motility disorders, offering a basis for the development of new treatments for conditions such as irritable bowel syndrome (Sonda et al., 2003).

Urokinase Receptor Targeting for Cancer Therapy

Certain piperidine-carboxamide derivatives have been identified for their potential in targeting the urokinase receptor, implicating their use in inhibiting cancer cell invasion, migration, and adhesion. This suggests a promising avenue for the development of cancer therapeutics, particularly in managing breast cancer metastasis (Wang et al., 2011).

CCR5 Antagonism for HIV Treatment

The exploration of piperidine-4-carboxamide derivatives as CCR5 antagonists unveils their potent anti-HIV-1 activity, underscoring their potential application in HIV therapy. These compounds exhibit strong inhibitory effects on the replication of CCR5-using HIV-1 clinical isolates, presenting a viable pathway for developing new antiretroviral drugs (Imamura et al., 2006).

properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(16-6-9-18-19(14-16)27-13-12-26-18)22-17-7-4-15(5-8-17)21(25)23-10-2-1-3-11-23/h4-9,14H,1-3,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMJWTVXVNXDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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